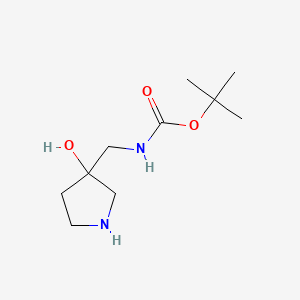
3-(Boc-氨基甲基)-3-羟基吡咯烷
描述
3-(Boc-aminomethyl)-3-hydroxypyrrolidine is a chemical compound that features a pyrrolidine ring with a hydroxyl group and a tert-butoxycarbonyl (Boc) protected aminomethyl group
科学研究应用
3-(Boc-aminomethyl)-3-hydroxypyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Potential precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
作用机制
Target of Action
It’s worth noting that boc-protected amines are commonly used in peptide synthesis . They play a pivotal role in the synthesis of multifunctional targets, especially where amino functions often occur .
Mode of Action
The compound 3-(Boc-aminomethyl)-3-hydroxypyrrolidine, being a Boc-protected amine, acts as a protecting group for amines in organic synthesis . The Boc group (tert-butoxycarbonyl) is acid-labile and can be removed under mild acidic conditions . This allows for selective deprotection in the presence of other protecting groups.
Biochemical Pathways
Boc-protected amines are integral to peptide synthesis, suggesting that they may play a role in protein-related biochemical pathways .
Pharmacokinetics
Boc-protected amines are generally considered to have good stability and are widely used in the pharmaceutical industry .
Result of Action
The result of the action of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine is the protection of the amine function during the synthesis of complex molecules, allowing for selective reactions to occur at other functional groups . This facilitates the synthesis of multifunctional targets, particularly in peptide synthesis .
Action Environment
The action of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine, like other Boc-protected amines, is influenced by the reaction conditions. Boc groups are stable under basic conditions but can be removed under mild acidic conditions . Therefore, the pH of the reaction environment can significantly influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
3-(Boc-aminomethyl)-3-hydroxypyrrolidine is a useful building block in the synthesis of polypeptides and other nitrogen-containing compounds with potential biological properties It can interact with various enzymes and proteins during these synthesis processes
Molecular Mechanism
The molecular mechanism of action of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine is largely dependent on the specific biochemical reactions in which it is involved. In the context of peptide synthesis, it can participate in reactions involving the formation of amide bonds
Metabolic Pathways
It is known to be a useful building block in the synthesis of polypeptides and other nitrogen-containing compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Boc-aminomethyl)-3-hydroxypyrrolidine typically involves the protection of the aminomethyl group with a Boc group. One common method involves the reaction of 3-hydroxypyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The hydroxyl group in 3-(Boc-aminomethyl)-3-hydroxypyrrolidine can undergo oxidation to form a carbonyl group.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free aminomethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Acidic conditions, such as treatment with trifluoroacetic acid, can remove the Boc group.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-(Boc-aminomethyl)-3-oxopyrrolidine.
Reduction: Formation of 3-aminomethyl-3-hydroxypyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
相似化合物的比较
3-(Cbz-aminomethyl)-3-hydroxypyrrolidine: Similar structure but with a benzyl carbamate (Cbz) protecting group instead of Boc.
3-(Fmoc-aminomethyl)-3-hydroxypyrrolidine: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
3-(Alloc-aminomethyl)-3-hydroxypyrrolidine: Contains an allyloxycarbonyl (Alloc) protecting group.
Uniqueness: 3-(Boc-aminomethyl)-3-hydroxypyrrolidine is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)12-7-10(14)4-5-11-6-10/h11,14H,4-7H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXOWYHAHPHSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125033-59-2 | |
| Record name | tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
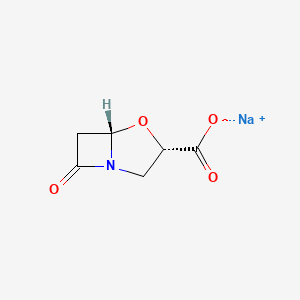

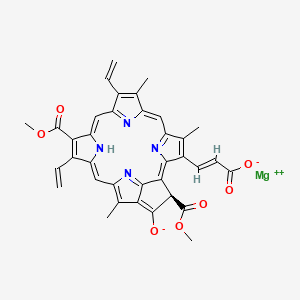
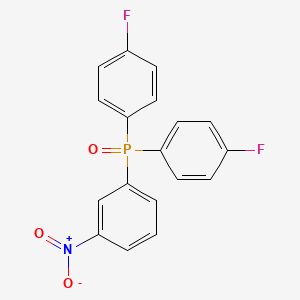
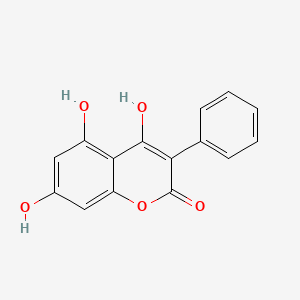
![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)
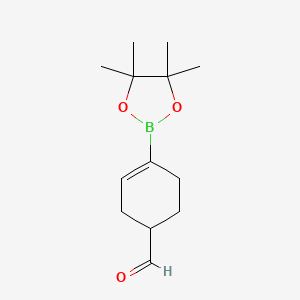
![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)
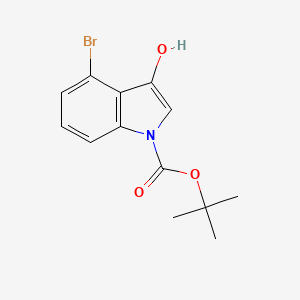
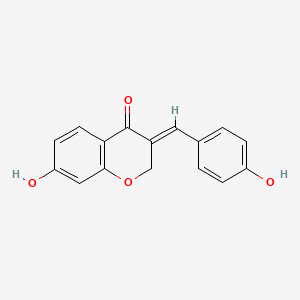
![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)

![Tetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B599794.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B599795.png)
